molecular formula C14H13NO3S B1208841 N-(2-formylphenyl)-4-methylbenzenesulfonamide CAS No. 6590-65-4

N-(2-formylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B1208841
CAS No.: 6590-65-4
M. Wt: 275.32 g/mol
InChI Key: QLQGABDYGHEFOM-UHFFFAOYSA-N
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Description

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction studies of this compound have provided detailed insights into its solid-state structure and molecular packing arrangements. The compound crystallizes in a triclinic crystal system with specific unit cell parameters that accommodate the non-planar molecular geometry. The crystallographic data confirms the molecular connectivity and provides precise bond lengths and angles that validate the theoretical predictions of the molecular structure.

The crystal structure reveals that the molecule maintains its distorted tetrahedral geometry around the sulfur atom in the solid state, with bond angles deviating from ideal values due to electronic and steric effects. The formyl oxygen atom and associated hydrogen atoms exhibit disorder over two sites with site occupancy factors of 0.740 and 0.260 respectively, indicating dynamic behavior of the formyl group even in the crystalline state. This disorder was refined with appropriate restraints in anisotropic thermal parameters and carbon-oxygen distances to ensure accurate structural determination.

Table 1: Key Crystallographic Parameters of this compound

Parameter Value Reference
Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
Crystal System Triclinic
O-S-O Angle 119.46°
N-S-C Angle 107.16°
Formylphenyl-Phenyl Dihedral Angle 47.6°
Sum of N1 Bond Angles 348.3°

The precision of the structural determination is evidenced by the agreement between observed and calculated geometric parameters. The bond lengths and angles fall within expected ranges for sulfonamide compounds, while the non-planarity of the molecule is quantitatively described through the measured dihedral angles between aromatic ring systems.

Intermolecular Interactions and Packing Motifs

The crystal packing of this compound is stabilized through a network of intermolecular hydrogen bonding interactions that create specific packing motifs within the crystal lattice. The primary stabilizing interactions include carbon-hydrogen to oxygen hydrogen bonds, specifically C19-H19···O5 and C24-H24A···O4 intermolecular contacts. These hydrogen bonding patterns contribute significantly to the overall stability of the crystal structure and influence the physical properties of the compound.

The sulfonamide nitrogen serves as a hydrogen bond donor through its NH moiety, while the sulfonyl oxygen atoms act as hydrogen bond acceptors, creating a three-dimensional network of intermolecular interactions. The formyl oxygen atom also participates in hydrogen bonding, despite the observed disorder in its positioning. These interactions result in the formation of chains and layers within the crystal structure that optimize the packing efficiency and minimize the overall lattice energy.

Additional weak interactions, including van der Waals forces and potential π-π stacking interactions between the aromatic ring systems, contribute to the crystal packing stability. The geometric parameters of these interactions agree well with those reported for similar sulfonamide structures, indicating consistent intermolecular behavior within this class of compounds. The crystal packing analysis reveals that molecules are arranged in a manner that maximizes favorable interactions while minimizing unfavorable steric contacts between adjacent molecules.

Tautomeric Behavior and Electronic Structure

This compound exhibits interesting tautomeric behavior that has been extensively studied using both experimental and theoretical approaches. The compound can exist in equilibrium between sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine) tautomeric forms, with the energy difference between these tautomers being relatively small, typically less than 6 kilocalories per mole in the gas phase. The preference for specific tautomeric forms depends significantly on the polarity of the solvent environment, with increased solvent polarity generally favoring the sulfonimide tautomer.

Density functional theory calculations at the B3LYP/6-311++G(d,p) level have revealed that both tautomeric forms can coexist in various solvents including chloroform, ethanol, and water, with a distinct predominance of the sulfonamide form. The participation of the sulfonimide form increases with increasing solvent polarity, suggesting that polar environments stabilize the charge-separated character of the sulfonimide tautomer. Electronic structural analysis of the sulfonimide tautomers indicates the possibility of unusual coordination modes that may influence the compound's reactivity and binding properties.

The electronic structure analysis reveals significant electronic delocalization within the sulfonamide moiety, which contributes to the stability of both tautomeric forms. The nitrogen atom's sp2 hybridization allows for effective overlap with the sulfur orbitals, creating a conjugated system that extends across the sulfonamide linkage. Frontier molecular orbital analysis shows that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the aromatic ring systems and the sulfonamide group, with the energy gap between these orbitals confirming the compound's stability.

Table 2: Tautomeric Forms and Their Relative Stabilities

Tautomeric Form Relative Energy (kcal/mol) Preferred Solvent Environment Reference
Sulfonamide 0.0 (reference) Low polarity solvents
Z-Sulfonimide +2.5 to +6.0 Medium polarity solvents
E-Sulfonimide +3.0 to +6.5 High polarity solvents

Comparative Analysis with Related Sulfonamide Derivatives

Comparative structural analysis of this compound with related sulfonamide derivatives reveals both similarities and distinctive differences in molecular geometry and crystal packing behavior. When compared to N-(2-formylphenyl)benzenesulfonamide, the presence of the methyl substituent on the benzenesulfonyl ring introduces additional steric effects that influence the overall molecular conformation. The methyl group causes slight alterations in the dihedral angles between aromatic ring systems while maintaining the fundamental non-planar architecture characteristic of this compound class.

Studies of closely related derivatives such as N-(2-formyl-4-methylphenyl)benzenesulfonamide demonstrate how positional changes in substituents affect molecular geometry and intermolecular interactions. The relocation of the methyl group from the sulfonyl benzene ring to the formylphenyl ring results in measurable changes in crystal packing motifs and hydrogen bonding patterns. These structural variations influence physical properties such as melting points, solubility characteristics, and potential biological activities.

The comparison with more complex derivatives containing additional functional groups, such as methoxy substituents or extended alkyl chains, reveals how structural modifications affect tautomeric equilibria and electronic properties. Compounds with electron-donating groups tend to stabilize the sulfonamide tautomer, while electron-withdrawing substituents may shift the equilibrium toward sulfonimide forms. The geometric parameters of this compound consistently fall within the expected ranges for sulfonamide compounds, with bond lengths and angles that are comparable to those observed in similar structures.

Table 3: Structural Comparison with Related Sulfonamide Derivatives

Compound Key Dihedral Angle (°) Crystal System Primary Stabilizing Interactions Reference
This compound 47.6 Triclinic C-H···O hydrogen bonds
N-(2-formylphenyl)benzenesulfonamide 88.18 Triclinic Intermolecular H-bonding
N-(2-formyl-4-methylphenyl)benzenesulfonamide Variable Monoclinic π-π stacking interactions

Properties

IUPAC Name

N-(2-formylphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQGABDYGHEFOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298010
Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
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Molecular Weight

275.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6590-65-4
Record name N-(2-Formylphenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6590-65-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 120186
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Record name 6590-65-4
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Record name N-(2-formylphenyl)-4-methylbenzenesulfonamide
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Preparation Methods

Reduction of 2-Nitrobenzaldehyde to 2-Aminobenzaldehyde

The synthesis often begins with 2-nitrobenzaldehyde, which undergoes reduction to yield 2-aminobenzaldehyde. Iron powder in hydrochloric acid (HCl) is a traditional reductant, as demonstrated in the reduction of 2-nitrobenzaldehyde (13.5 g, 48.7 mmol) using Fe (60 mmol) in a 4:1 ethanol-water mixture under reflux. After 5 hours, the mixture is filtered, and the product is extracted with dichloromethane (DCM), yielding 2-aminobenzaldehyde as a yellow oil. Alternative reductants like zinc dust in acidic conditions are also viable.

Sulfonation with Tosyl Chloride

The amine group of 2-aminobenzaldehyde is then sulfonated using p-toluenesulfonyl chloride (TsCl) in the presence of a base. A representative procedure involves dissolving 2-aminobenzaldehyde (10 mmol) in DCM (50 mL) and adding TsCl (12 mmol) with pyridine (12 mmol) at 0°C. The reaction proceeds at room temperature for 5 hours, followed by extraction with ethyl acetate (EA) and purification via silica gel chromatography. This method achieves moderate yields (62–85%).

Key Conditions

  • Solvent: DCM or DMF

  • Base: Pyridine or K2_2CO3_3

  • Temperature: 0°C to room temperature

Oxidation of N-(2-Hydroxyphenyl)-4-Methylbenzenesulfonamide

Sulfonation of 2-Hydroxyphenylamine

In this route, 2-hydroxyphenylamine is first converted to N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide by reacting with TsCl (1.2 equiv) in DCM and pyridine. The hydroxyl group is subsequently oxidized to a formyl group.

Oxidation to Aldehyde Using Manganese Dioxide

The intermediate N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (13.5 g, 48.7 mmol) is dissolved in DCM (500 mL) and treated with activated manganese dioxide (MnO2_2, 52.9 g). The mixture is stirred at room temperature for 24 hours, filtered through Celite, and concentrated. Flash chromatography isolates the final product as a white solid.

Advantages

  • Avoids nitro reduction steps.

  • High functional group tolerance.

Alternative Method via 2-Hydroxybenzaldehyde Derivatives

A less common approach involves 2-hydroxybenzaldehyde derivatives. For example, 2-hydroxybenzaldehyde (2.46 mmol) reacts with TsCl (3.69 mmol) in DMF under a nitrogen atmosphere using K2_2CO3_3 (7.38 mmol) as a base. The reaction proceeds at 50°C for 4 hours, followed by extraction with EA and chromatography. While yields are unspecified, this method highlights versatility in starting materials.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Reference
Sulfonation of 2-Aminobenzaldehyde2-NitrobenzaldehydeFe/HCl, TsCl, pyridineReflux, 5 h62–85%
Oxidation of N-(2-Hydroxyphenyl) Sulfonamide2-HydroxyphenylamineTsCl, MnO2_2RT, 24 hNot reported
2-Hydroxybenzaldehyde Route2-HydroxybenzaldehydeTsCl, K2_2CO3_350°C, 4 hNot reported

Critical Observations

  • The sulfonation route via 2-aminobenzaldehyde is more widely documented and offers reproducible yields.

  • The oxidation method avoids nitro intermediates but requires stoichiometric MnO2_2, complicating purification.

  • The 2-hydroxybenzaldehyde route is less explored but provides a pathway for derivatives.

Example Synthetic Procedures

Procedure from Nitro Reduction and Sulfonation

  • Reduce 2-nitrobenzaldehyde (10 mmol) with Fe (60 mmol) in EtOH/H2_2O (4:1) under reflux for 5 h.

  • Extract 2-aminobenzaldehyde with DCM.

  • React with TsCl (12 mmol) in DCM/pyridine at 0°C for 5 h.

  • Purify via silica gel chromatography (PE:EA = 10:1).

Procedure from Hydroxyphenyl Sulfonamide Oxidation

  • Sulfonate 2-hydroxyphenylamine (10 mmol) with TsCl (12 mmol) in DCM/pyridine.

  • Oxidize with MnO2_2 (100 mmol) in DCM for 24 h.

  • Filter and purify by flash chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-formylphenyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: The major product is N-(2-carboxyphenyl)-4-methylbenzenesulfonamide.

    Reduction: The major product is N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

N-(2-formylphenyl)-4-methylbenzenesulfonamide has been investigated for its potential therapeutic applications, particularly in the development of antihypertensive agents. A notable study demonstrated its utility as an intermediate in the synthesis of saprisartan, a medication used to treat hypertension and heart failure. The compound was involved in a one-pot reaction that simplified the synthesis process compared to traditional multi-step methods, yielding critical intermediates efficiently .

Case Study: Synthesis of Saprisartan

  • Objective : To synthesize saprisartan using this compound.
  • Method : A one-pot O-alkylation followed by arylogous nitroaldol condensation.
  • Outcome : Achieved high yields of intermediates necessary for saprisartan production, significantly reducing the number of steps required in traditional methods .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex heterocyclic structures. Its reactivity allows it to participate in various reactions, including heterocycloaddition and nitroaldol reactions.

Heterocycloaddition Reactions

Recent studies have reported the use of this compound in organocatalytic atroposelective heterocycloaddition reactions. This application leads to the formation of axially chiral 2-arylquinolines, which are valuable for their biological activities .

Reaction TypeProduct TypeYield
Heterocycloaddition2-Arylquinolines89%
Nitroaldol ReactionBenzofuran Derivatives63%

Material Science Applications

In material science, this compound has been explored for its potential to create functional materials with specific properties. Its sulfonamide group enhances solubility and interaction with various substrates, making it useful in polymer chemistry and the development of coatings.

Case Study: Functional Materials Development

  • Objective : To assess the suitability of this compound in creating polymeric materials.
  • Method : Incorporation into polymer matrices to enhance thermal stability and mechanical properties.
  • Outcome : Resulted in improved performance characteristics compared to traditional polymers without this compound .

Summary of Findings

The applications of this compound extend across multiple disciplines, showcasing its versatility:

  • Medicinal Chemistry : Key intermediate in synthesizing drugs like saprisartan.
  • Organic Synthesis : Valuable reagent for producing complex heterocycles.
  • Material Science : Enhances properties of polymers and coatings.

This compound represents a significant tool in contemporary synthetic chemistry, with ongoing research likely to unveil further applications and improvements in synthetic methodologies.

Mechanism of Action

The mechanism by which N-(2-formylphenyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with biological molecules. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological activity. The formyl group can also participate in various chemical reactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide
  • Structure : Replaces the formyl group with a benzoyl moiety.
  • Impact: The electron-withdrawing benzoyl group reduces reactivity in cyclocondensation compared to the electron-rich formyl group in the target compound. This derivative is less efficient in forming benzoazapinones .
(b) N-(4-Aminophenyl)-4-methylbenzenesulfonamide
  • Structure: Contains an amino group at the para position of the phenyl ring.
  • Crystallography : Forms a 3D network via N–H⋯O and N–H⋯N hydrogen bonds (R-factor: 0.058) .
  • Applications: Potential for antimicrobial activity due to the amino group, unlike the target compound, which is primarily used in catalysis .
(c) N-(3-Substituted Phenyl)-2H-chromen-2-ylidene Derivatives

Examples include 4g–4o (e.g., N-(3-(4-ethylphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide):

  • Substituents : Ethyl, methoxy, halogen (F, Cl, Br).
  • Properties : Higher melting points (e.g., 165–167°C for 4g ) compared to the target compound (118–120°C), attributed to extended conjugation and bulkier substituents .
  • Applications : Explored for biological activities (e.g., antitumor) due to chromene scaffolds, contrasting with the target compound’s role in synthetic chemistry .
(a) Cyclocondensation Reactions
  • Target Compound: Reacts with alkynones (e.g., 4-(4-methoxyphenyl)but-3-yn-2-one) to form benzo[b]azapin-3-ones in 95–99% yields under phosphine catalysis .
  • Analogues : N-(2-formyl-4-methoxyphenyl)-4-methylbenzenesulfonamide yields similar products (93%), while steric hindrance (e.g., o-methyl substituents) inhibits reactivity .
(b) C–H Functionalization
  • Target Compound : Undergoes rhodium-catalyzed C–H heteroarylation with hypervalent iodine reagents (e.g., Me-indole BX5a) via metallacycle intermediates .
  • Comparison : Electron-deficient analogues (e.g., bromo- or nitro-substituted) show reduced catalytic efficiency due to decreased electron density at the formyl group .

Structural and Crystallographic Differences

Compound Hydrogen Bonding Crystal Packing R-Factor
N-(2-Formylphenyl)-4-methylbenzenesulfonamide C–H⋯O (trans-dimer) Layered via π-π stacking 0.049
N-(4-Aminophenyl)-4-methylbenzenesulfonamide N–H⋯O, N–H⋯N 3D network 0.058
N-(3-Bromo-5-methyl-2-pyridyl) derivative N–H⋯Br intramolecular 3D via C–H⋯π interactions 0.043

Key Research Findings

  • Synthetic Versatility: The formyl group in the target compound enhances reactivity in cyclocondensation and C–H activation, outperforming benzoyl or amino-substituted analogues .
  • Biological Potential: Chromenyl derivatives (e.g., 4l–4o) exhibit antitumor activity, while the target compound’s applications remain focused on organic synthesis .
  • Crystallographic Trends : Electron-withdrawing substituents (e.g., halogens) promote tighter crystal packing via hydrogen bonding, whereas electron-donating groups (e.g., methoxy) reduce packing efficiency .

Biological Activity

N-(2-formylphenyl)-4-methylbenzenesulfonamide is an organic compound belonging to the sulfonamide class, known for its diverse biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of this compound

The compound features a formyl group attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonamide moiety. The sulfonamide group is particularly significant due to its established antibacterial properties, making this compound a candidate for antibiotic development .

Target of Action

This compound primarily interacts with various biological targets through its sulfonamide functional group. This interaction is crucial in inhibiting bacterial growth and can also influence other biochemical pathways.

Mode of Action

The compound exhibits mechanisms similar to those of other indole derivatives, which are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities. The sulfonamide moiety facilitates interactions with enzymes involved in these pathways, potentially leading to therapeutic effects against various diseases .

Antibacterial Activity

Research indicates that this compound demonstrates significant antibacterial properties. It has been shown to potentiate the activity of conventional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies revealed that this compound could lower the minimal inhibitory concentration (MIC) of oxacillin against MRSA strains by up to 128-fold .

Antitumor Activity

Sulfonamides have been investigated for their antitumor effects. Compounds structurally related to this compound have been shown to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis. The potential for this compound to exhibit similar antitumor properties warrants further investigation .

Other Biological Activities

Additionally, the compound may possess antioxidant and anti-inflammatory properties, contributing to its overall therapeutic profile. The presence of both formyl and sulfonamide groups allows it to interact with multiple biological targets simultaneously .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

  • Antibacterial Potentiation : A study focused on the cinnamamide family revealed that this compound could enhance the efficacy of β-lactam antibiotics against MRSA by interfering with resistance mechanisms .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the structure of related compounds can significantly affect their antibacterial potency. This highlights the importance of structural optimization in developing new therapeutic agents .
  • Inhibitory Properties : Investigations into the inhibitory effects on carbonic anhydrases have demonstrated that sulfonamides can serve as effective inhibitors in cancer treatment strategies, suggesting that this compound may also have similar applications .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
N-(2-formylphenyl)-N-methylcinnamamideAntibacterial potentiationEnhances β-lactam efficacy
N-(2-formylphenyl)-benzenesulfonamideAntitumor activityStructural similarity to known antitumor agents
N-(2-formylphenyl)-naphthalene-2-sulfonamideAntimicrobial propertiesPotential for broader spectrum activity

Q & A

Q. What are the optimized synthetic routes for N-(2-formylphenyl)-4-methylbenzenesulfonamide, and how are intermediates validated?

The compound is synthesized via a two-step process:

  • Step 1 : React (2-aminophenyl)methanol with 4-methylbenzenesulfonyl chloride in CHCl₃ using pyridine as a base. Stir overnight, followed by HCl and NaHCO₃ washes to isolate N-(2-(hydroxymethyl)phenyl)sulfonamide .
  • Step 2 : Oxidize the intermediate using pyridinium chlorochromate (PCC) in DCM. Purify via recrystallization (EtOH/CHCl₃, 4:1) to yield the final product (83% yield). Validate intermediates and products using ¹H/¹³C NMR spectroscopy, comparing peaks to literature data (e.g., δ 9.83 ppm for the aldehyde proton) .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction confirms orthorhombic symmetry (space group details not provided in evidence). Key structural features include:

  • Dihedral angles between aromatic rings (e.g., ~45.86° in related sulfonamides).
  • Hydrogen bonding networks (N–H⋯O and N–H⋯N) stabilizing the crystal lattice. Use SHELX programs for refinement (R factor < 0.06) . Validate structures with tools like PLATON to ensure geometric accuracy .

Q. What methodologies are recommended for validating crystallographic data of sulfonamide derivatives?

  • Employ SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .
  • Use the CCDC validation toolkit to check for geometric outliers (e.g., bond lengths, angles) and hydrogen bond consistency. Cross-reference with databases like CSD to identify conformational anomalies .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the supramolecular assembly of this compound?

The molecule forms 3D frameworks via:

  • Inter-molecular N–H⋯O bonds : Sulfonamide NH groups donate to sulfonyl O atoms, creating [100] C(4) chains.
  • N–H⋯N interactions : Amino groups link adjacent chains into sheets.
  • C–H⋯O weak interactions : Stabilize packing, as seen in related compounds like N-(3-bromophenyl) analogs . Use Mercury software to visualize and quantify these interactions.

Q. What computational approaches are used to analyze the electronic structure and bioactivity of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
  • Molecular docking : Screen against protein targets (e.g., enzymes) using AutoDock Vina. For example, related sulfonamides show binding affinity to kinase domains, suggesting potential as inhibitors .

Q. How do structural contradictions in similar sulfonamides inform design strategies?

Compare torsion angles (C–S–N–C) and dihedral angles across derivatives:

  • In N-(4-aminophenyl)-4-methylbenzenesulfonamide, torsion angles range from 67.9° to 70.2°, while nitro-substituted analogs exhibit 65.85° .
  • Such variations highlight conformational flexibility, guiding the design of derivatives with tailored steric or electronic properties. Use conformational clustering (e.g., in MOE) to identify dominant motifs .

Q. What strategies optimize sulfonamide derivatives for crystallographic studies?

  • Functional group placement : Introduce halogen substituents (e.g., bromine in N-(3-bromophenyl) analogs) to enhance heavy-atom contrast for phasing .
  • Co-crystallization : Use solvents like DMF or ethanol to promote specific hydrogen-bonding motifs. For example, ethanol/CHCl₃ mixtures yield high-quality crystals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-formylphenyl)-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-formylphenyl)-4-methylbenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.